molecular formula C6H6CrO4 B12644651 Chromium(2+) acrylate CAS No. 94275-85-1

Chromium(2+) acrylate

Cat. No.: B12644651
CAS No.: 94275-85-1
M. Wt: 194.11 g/mol
InChI Key: JUPDCLPDWJDLRJ-UHFFFAOYSA-L
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Description

Chromium(2+) acrylate (Cr(CH₂CHCOO)₂) is a coordination compound where chromium in the +2 oxidation state binds to two acrylate anions (CH₂CHCOO⁻). Chromium(II) complexes, such as chromium(II) oxalate (CrC₂O₄), exhibit high-spin octahedral geometries and redox activity, suggesting similar behavior for this compound . Acrylates, in general, are pivotal in polymer chemistry, adhesives, and coatings due to their reactive double bonds, which enable crosslinking and polymerization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94275-85-1

Molecular Formula

C6H6CrO4

Molecular Weight

194.11 g/mol

IUPAC Name

chromium(2+);prop-2-enoate

InChI

InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

JUPDCLPDWJDLRJ-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Chromium(2+) acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymerization Catalyst

Chromium(2+) acrylate has been studied as a catalyst in radical polymerization processes. Research indicates that it can effectively initiate the polymerization of acrylates, leading to the formation of polymers with desirable properties. For instance, studies have shown that using chromium(2+) acetate as a catalyst can enhance the rate of polymerization of methyl methacrylate, yielding polymers with improved mechanical properties .

Pigment in Coatings and Adhesives

This compound is utilized as a pigment in various coatings and adhesives due to its vibrant color and stability. It can be incorporated into thermosetting adhesives, varnishes, and paints to improve color retention and resistance to environmental degradation. For example, chromium(3+) acrylate has been noted for its application in automotive coatings, where it contributes to both aesthetic appeal and durability .

Enhanced Oil Recovery

A study investigated the use of chromium-based nanoparticles in enhancing oil recovery processes. The incorporation of chromium(2+) compounds into polymer gels improved the stability and performance of these gels under varying temperature conditions, demonstrating significant potential for applications in the petroleum industry .

Water Treatment Applications

Research has shown that chromium-based compounds can play a role in removing heavy metals from wastewater. A novel composite material incorporating this compound was developed to enhance adsorption capacities for lead ions from contaminated water sources, achieving removal efficiencies exceeding 97% .

Data Tables

Application AreaSpecific UseBenefitsReferences
PolymerizationCatalyst for radical polymerizationEnhances polymer properties
CoatingsPigment in paints and adhesivesImproves color retention and durability
Oil RecoveryStabilizing agent in polymer gelsEnhances gel performance at high temperatures
Water TreatmentAdsorbent for heavy metal removalHigh removal efficiency for lead ions

Mechanism of Action

The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .

Comparison with Similar Compounds

Chromium(II) Oxalate vs. Chromium(2+) Acrylate

Chromium(II) oxalate (CrC₂O₄) shares the +2 oxidation state but binds oxalate (C₂O₄²⁻) instead of acrylate. Key differences include:

  • Solubility : Chromium(II) oxalate is highly water-soluble (126 g/100 mL at 0°C) but insoluble in alcohol, whereas acrylates generally exhibit lower water solubility due to hydrophobic alkyl chains .
  • Structure : Chromium(II) oxalate forms linear polymeric chains with octahedral coordination, while acrylates likely adopt similar geometries but with stronger π-backbonding from the acrylate’s conjugated double bond .
  • Reactivity : Oxalate ligands are prone to redox reactions (e.g., reduction to glycolate in acidic conditions), whereas acrylates polymerize via radical mechanisms .

Table 1 : Chromium(II) Oxalate vs. Theoretical this compound

Property Chromium(II) Oxalate This compound (Inferred)
Molecular Formula CrC₂O₄ Cr(CH₂CHCOO)₂
Molar Mass (g/mol) 140.02 ~170–190 (estimated)
Solubility in Water 126 g/100 mL (0°C) Low (analogous to metal acrylates)
Thermal Stability Decomposes >320°C Likely decomposes <300°C

Chromium(2+) Octanoate vs. This compound

Chromium(2+) octanoate (Cr(C₇H₁₅COO)₂) is a carboxylate analog with an 8-carbon chain. Comparisons include:

  • Applications: Octanoate is classified as an anionic surfactant, whereas acrylates are used in polymers and adhesives .
  • Reactivity: Octanoate’s saturated chain lacks the acrylate’s reactive double bond, limiting its role in polymerization.

Organic Acrylates: Hexenyl and Isobornyl Acrylates

Hexenyl acrylates (e.g., (E)-3-hexenyl acrylate) exhibit low odor thresholds (0.014 ng/L air), attributed to double-bond positioning near the ester group, enhancing olfactory receptor interaction . In contrast, this compound’s ionic nature likely eliminates volatility and odor.

Isobornyl acrylate is a sensitizer in adhesives, causing allergic reactions at 0.01% concentrations . This compound may pose similar risks if unbound monomers remain, though coordination to Cr²⁺ could mitigate toxicity.

Table 2 : Key Properties of Organic Acrylates vs. This compound

Compound Odor Threshold (ng/L air) Sensitization Potential Reactivity
(E)-3-Hexenyl acrylate 0.014 Low High (polymerizes)
Isobornyl acrylate N/A High (0.01% triggers reactions) Moderate
This compound Non-volatile (inferred) Depends on monomer release Redox-active

Polymer Acrylates: Copolymers and Monomers

Acrylamide/ammonium acrylate copolymers are used in cosmetics for film-forming and binding properties . This compound could serve as a crosslinking agent in similar applications, leveraging Cr²⁺’s redox activity for UV curing or adhesion .

Reactivity Trends : Triacrylates (e.g., TMPTA) polymerize faster than diacrylates (e.g., BDDA) due to higher functionality . This compound’s polymerization kinetics would depend on ligand geometry and metal-ligand charge transfer.

Biological Activity

Chromium(2+) acrylate is a transition metal complex that has garnered interest in various fields, including polymer chemistry and biological studies. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

This compound is characterized by its coordination with acrylate ligands, which influence its reactivity and stability. The compound can undergo several chemical reactions, including oxidation to chromium(3+) and reduction to chromium(0), as well as ligand substitution reactions. These properties make it valuable in both industrial applications and biological research.

Property Description
Molecular Formula C₃H₄CrO₂
Molar Mass 132.00 g/mol
Oxidation States +2 (dominant), +3
Coordination Geometry Octahedral (common in transition metal complexes)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through coordination bonds. This interaction can influence cellular processes such as:

  • Cell Proliferation: Chromium(2+) ions can modulate cell growth by affecting signaling pathways.
  • Antioxidant Activity: The redox properties of chromium(2+) allow it to participate in electron transfer reactions, potentially acting as an antioxidant.
  • Antibacterial Effects: Preliminary studies suggest that chromium complexes may exhibit antibacterial properties, although further research is required to confirm these effects.

Antibacterial Activity

A study investigated the antibacterial properties of various chromium complexes, including this compound. The results indicated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve oxidative stress induced by the chromium ions.

Cell Line Studies

In vitro studies using MG63 osteosarcoma cells demonstrated that this compound could influence cell viability and apoptosis rates. The compound was found to induce apoptosis at higher concentrations, suggesting potential applications in cancer therapy.

Comparative Analysis with Other Chromium Compounds

This compound exhibits unique biological properties compared to other chromium compounds, such as chromium(3+) acetate and chromium(2+) chloride. The presence of acrylate ligands enhances its stability and reactivity, making it a candidate for further exploration in biomedical applications.

Compound Biological Activity Notes
This compound Moderate antibacterial; potential antioxidantUnique ligands enhance reactivity
Chromium(3+) Acetate Limited antibacterial; primarily used in supplementsLess reactive than chromium(2+) forms
Chromium(2+) Chloride Minimal biological activity observedSimpler structure; less complex interactions

Q & A

Basic: What are the optimal synthesis conditions for Chromium(2+) acrylate to ensure high yield and purity?

Methodological Answer:
this compound synthesis requires strict control of redox conditions to prevent oxidation to Cr(III). A validated approach involves:

  • Inert atmosphere preparation : Use degassed solvents (e.g., deionized water or ethanol) and nitrogen/argon purging to minimize oxygen exposure .
  • Precursor selection : React chromium(II) sulfate or chloride with sodium acrylate in a stoichiometric ratio. Excess acrylate ligand can stabilize the Cr²⁺ species.
  • Characterization : Confirm purity via combustion elemental analysis (C, H, O content) and infrared spectroscopy (IR) to identify acrylate ligand coordination (C=O and C-O stretching bands) .
  • Hydration control : Thermogravimetric analysis (TGA) can detect bound water, which may influence reactivity. Anhydrous forms are obtained by heating >140°C under inert gas .

Advanced: How can discrepancies in the reported stability of this compound in aqueous solutions be systematically investigated?

Methodological Answer:
Contradictions in stability often arise from pH-dependent redox behavior. To resolve this:

  • pH-controlled kinetic studies : Use buffered solutions (pH 2–10) to monitor Cr²⁺ speciation via UV-Vis spectroscopy. Chromium(II) is known to reduce organic ligands (e.g., oxalate) in acidic media, forming glycolate derivatives .
  • Electrochemical analysis : Cyclic voltammetry can quantify redox potentials and identify competing reactions (e.g., Cr²⁺ → Cr³⁺ oxidation).
  • Reference material validation : Cross-validate results using certified reference materials (CRMs) for chromium speciation, as outlined in ISO guidelines for trace metal analysis .
  • Computational modeling : Density functional theory (DFT) can predict ligand exchange barriers and stability constants under varying conditions .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Magnetic susceptibility : High-spin Cr²⁺ complexes exhibit magnetic moments ~4.7 B.M., confirming octahedral geometry .
  • X-ray diffraction (XRD) : Powder XRD reveals crystallinity and compares structural motifs to analogous metal acrylates (e.g., Fe²⁺ acrylate) .
  • Elemental analysis : Combustion analysis verifies C:H:O ratios, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies chromium content .
  • Spectroscopy : IR identifies ligand bonding modes, while electron paramagnetic resonance (EPR) detects paramagnetic Cr²⁺ species .

Advanced: What methodological approaches are recommended to determine the coordination environment and oxidation state of Chromium in this compound complexes?

Methodological Answer:

  • X-ray absorption spectroscopy (XAS) : XANES and EXAFS provide oxidation state (Cr K-edge) and bond distances, respectively, to distinguish Cr²⁺ from Cr³⁺ .
  • Mössbauer spectroscopy : Applicable for solid-state analysis, detecting quadrupole splitting in high-spin Cr²⁺ .
  • Redox titrations : Use cerium(IV) sulfate to titrate Cr²⁺, with potentiometric endpoints confirming stoichiometric oxidation .
  • Ligand displacement experiments : Introduce competitive ligands (e.g., EDTA) and monitor spectral changes to assess binding strength .

Basic: How should researchers address challenges in reproducing published synthesis protocols for this compound?

Methodological Answer:
Reproducibility issues often stem from undocumented experimental variables:

  • Detailed procedural documentation : Specify degassing times, stirring rates, and reagent purity (e.g., ACS-grade sodium acrylate) .
  • Supplementary data : Include raw characterization data (e.g., XRD patterns, IR spectra) in appendices for direct comparison .
  • Interlaboratory validation : Collaborate with independent labs to verify results, using shared CRMs for instrumentation calibration .

Advanced: What strategies can be employed to analyze potential redox interactions between this compound and organic ligands under varying experimental conditions?

Methodological Answer:

  • Stopped-flow kinetics : Monitor rapid ligand exchange or redox reactions in real time using UV-Vis or fluorescence quenching .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and identify intermediate species during ligand interaction .
  • Chromatographic separation : Use HPLC with a reverse-phase column to isolate reaction byproducts (e.g., reduced acrylate derivatives) .
  • Computational kinetic modeling : Apply Marcus theory to predict electron-transfer rates between Cr²⁺ and acrylate ligands .

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